molecular formula C11H18O4 B13734419 Agistatine B

Agistatine B

Katalognummer: B13734419
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: VPNRLNAIVJHRND-RZJTZRKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agistatine B involves multiple steps, starting from simpler organic compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. it typically involves the formation of the tricyclic core structure through a series of cyclization reactions, followed by functional group modifications to achieve the final product.

Industrial Production Methods

The production methods would involve scaling up the laboratory synthesis process, ensuring consistency and purity of the compound through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Agistatine B can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Agistatine B has several scientific research applications, including:

    Chemistry: Used as a model compound to study tricyclic structures and their reactivity.

    Biology: Investigated for its role in inhibiting cholesterol biosynthesis, which has implications for understanding metabolic pathways.

    Medicine: Potential use in developing treatments for conditions related to cholesterol metabolism.

    Industry: Limited industrial applications due to its primary use in research

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Agistatine B is unique due to its specific inhibitory effect on cholesterol biosynthesis, which distinguishes it from other tricyclic compounds. Its structural analog, Agistatine A, shares some similarities but differs in its biological activity and potency .

Eigenschaften

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

(1R,3R,4R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol

InChI

InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9-,10-,11?/m1/s1

InChI-Schlüssel

VPNRLNAIVJHRND-RZJTZRKSSA-N

Isomerische SMILES

CC[C@@H]1CCC2C3([C@@H]1O[C@@H](O2)C[C@@H]3O)O

Kanonische SMILES

CCC1CCC2C3(C1OC(O2)CC3O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.